molecular formula C22H15NO2 B1407538 4-(4-Phenoxybenzoyl)quinoline CAS No. 1706443-65-3

4-(4-Phenoxybenzoyl)quinoline

Cat. No.: B1407538
CAS No.: 1706443-65-3
M. Wt: 325.4 g/mol
InChI Key: BNYDLWPQJUAKPX-UHFFFAOYSA-N
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Description

4-(4-Phenoxybenzoyl)quinoline is a sophisticated chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. This compound integrates a quinoline core, a privileged structure in medicinal agents, with a phenoxybenzoyl moiety. The quinoline nucleus is a well-documented pharmacophore known for its diverse biological interactions, making it a versatile starting point for developing novel therapeutic agents . Researchers can leverage this compound as a key intermediate or precursor in structural-activity relationship (SAR) studies. Its molecular framework is of significant interest for designing potential inhibitors for various enzymatic targets. Quinoline derivatives have demonstrated notable activity against bacterial DNA gyrase, a critical target for antibiotics . Furthermore, structurally similar 2-phenylamino-4-phenoxyquinoline derivatives have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing the potential of this chemotype in antiviral research . The presence of the phenoxybenzoyl group adds complexity and can influence the compound's binding affinity and selectivity. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1706443-65-3

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-phenoxyphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C22H15NO2/c24-22(20-14-15-23-21-9-5-4-8-19(20)21)16-10-12-18(13-11-16)25-17-6-2-1-3-7-17/h1-15H

InChI Key

BNYDLWPQJUAKPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=NC4=CC=CC=C34

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Synthetic Methodologies for 4 4 Phenoxybenzoyl Quinoline and Analogous Structures

Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline scaffold is a cornerstone of this synthesis, with a rich history of named reactions and contemporary methods providing a diverse toolkit for chemists.

Classical Annulation Reactions

Several classical methods have been established for the synthesis of the quinoline ring system, each with its own set of advantages and limitations. These reactions typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is typically catalyzed by an acid or a base. For the synthesis of quinoline derivatives, this method offers a straightforward approach to polysubstituted products. nih.govmdpi.com The versatility of the Friedländer synthesis has been enhanced by the use of various catalysts, including reusable solid acid catalysts like Nafion NR50 under microwave conditions, providing an environmentally friendly route. mdpi.com

Gould-Jacobs Reaction: This method is particularly useful for the preparation of 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. mdpi.com The resulting 4-hydroxyquinoline can then be further functionalized.

Conrad-Limpach Synthesis: In this reaction, an aniline is condensed with a β-ketoester. The reaction conditions can be controlled to selectively produce either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product). mdpi.com The resulting quinolone can serve as a versatile intermediate for further modifications.

Camps Cyclization: This reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. The reaction can produce a mixture of isomers depending on the reaction conditions and the structure of the starting material. mdpi.com

Classical Reaction Starting Materials Product Type Key Features
Friedländer Annulation2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundPolysubstituted quinolinesVersatile for various substitution patterns
Gould-Jacobs ReactionAniline + Alkoxymethylenemalonic ester4-HydroxyquinolinesProvides access to 4-hydroxy derivatives
Conrad-Limpach SynthesisAniline + β-Ketoester4-Quinolones or 2-QuinolonesProduct selectivity based on reaction conditions
Camps Cyclizationo-AcylaminoacetophenoneHydroxyquinolinesCan yield isomeric products

Modern Catalytic Approaches

Modern organic synthesis has seen the advent of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Synthesis: A plethora of transition metals, including palladium, copper, cobalt, and iron, have been employed to catalyze the synthesis of quinolines. mdpi.comorganic-chemistry.org These methods often involve C-H activation and annulation strategies. For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a direct route to quinolines. mdpi.com Similarly, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines yields 4-trifluoromethyl quinolines. mdpi.com Palladium-catalyzed reactions, such as the carbonylation of 2-iodoanilines with terminal acetylenes, are effective for synthesizing quinolin-4-ones. mdpi.com

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: N-Heterocyclic carbenes have emerged as potent organocatalysts for various transformations, including the synthesis of quinolin-4-ones. One approach involves the NHC-catalyzed dehydrative acetylation of 2-aminobenzaldehyde (B1207257) with an α-haloketone, followed by intramolecular heterocyclization. mdpi.com

Microwave-Assisted Synthetic Routes for Quinoline Derivatives

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. The synthesis of quinoline derivatives is no exception. For example, the Friedländer synthesis has been successfully performed under microwave conditions using a solid acid catalyst, significantly reducing reaction times. mdpi.com

Introduction of the Phenoxybenzoyl Moiety

Once the quinoline core is constructed, the next critical step is the introduction of the phenoxybenzoyl group at the C-4 position. This can be achieved through several strategic bond-forming reactions.

Acylation Reactions for Phenoxybenzoyl Formation

The formation of the benzoyl portion of the moiety often involves an acylation reaction. A common method for preparing the necessary precursor, 4-phenoxybenzoyl chloride, is through the Friedel-Crafts acylation of diphenyl ether, followed by oxidation and subsequent chlorination of the resulting carboxylic acid. google.comgoogle.com

A plausible strategy for attaching the phenoxybenzoyl group to the quinoline ring involves the conversion of a quinoline-4-carboxylic acid to its corresponding acid chloride. This activated intermediate can then be subjected to a Friedel-Crafts type reaction with phenoxybenzene or a related nucleophile. The synthesis of quinoline-4-carboxylic acids can be achieved through methods like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov

Reaction Step Reactants Product Key Considerations
Friedel-Crafts AcylationDiphenyl ether + Acylating agent (e.g., acetyl chloride)4-PhenoxyacetophenoneForms the phenoxy ketone precursor.
Oxidation4-Phenoxyacetophenone4-Phenoxybenzoic acidConverts the ketone to a carboxylic acid.
Chlorination4-Phenoxybenzoic acid + Thionyl chloride/Oxalyl chloride4-Phenoxybenzoyl chlorideActivates the carboxylic acid for subsequent reactions. orgsyn.org
Doebner ReactionAniline + Aldehyde + Pyruvic acidQuinoline-4-carboxylic acidA three-component reaction to build the quinoline core with a C-4 carboxyl group. nih.govnih.gov

Nucleophilic Aromatic Substitution at the Quinoline C-4 Position

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing substituents onto the quinoline ring. The C-4 position of the quinoline nucleus is activated towards nucleophilic attack, especially when a good leaving group (e.g., a halogen) is present.

A viable synthetic route to 4-(4-phenoxybenzoyl)quinoline could involve the reaction of a 4-haloquinoline with a suitable nucleophile derived from 4-phenoxybenzaldehyde or a related compound. For instance, the Grignard reagent of 4-phenoxybromobenzene could be reacted with a quinoline-4-carboxaldehyde. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 4-haloquinoline and a 4-phenoxybenzoyl organometallic reagent could be employed. nih.govrsc.org The synthesis of 4-phenoxyquinoline derivatives has been reported through the reaction of quinazolin-4(3H)-one with an in situ generated aryne. nih.gov

Coupling Reactions and Functional Group Transformations for Phenoxybenzoyl Attachment

The synthesis of this compound, a molecule characterized by a quinoline core linked to a 4-phenoxybenzoyl group via a carbonyl bridge, involves sophisticated coupling reactions and functional group transformations. While a direct, one-pot synthesis is not commonly documented, the construction of this molecule can be envisaged through several strategic pathways derived from established methodologies for synthesizing 4-aroylquinolines and phenoxyquinolines.

One plausible and effective strategy involves a multi-step sequence that first constructs a key intermediate, such as a quinoline-4-carboxaldehyde, which is then elaborated to the final ketone. This approach circumvents the challenges of direct coupling of a bulky aroyl group to the quinoline ring. A representative synthesis for analogous 4-aroylquinolines begins with a substituted aniline, which is reacted to form a 4-methylquinoline derivative. The methyl group is then oxidized to an aldehyde using an oxidizing agent like selenium dioxide. This quinoline-4-carboxaldehyde intermediate is a versatile precursor for introducing the aroyl moiety. The subsequent key step involves a Grignard reaction, where the aldehyde is treated with a suitable Grignard reagent, such as (4-phenoxyphenyl)magnesium bromide. This reaction forms a secondary alcohol. The final transformation is the oxidation of this alcohol to the target ketone, this compound, using an oxidizing agent like pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) nih.gov.

Table 1: Representative Reaction Steps for the Synthesis of 4-Aroylquinolines nih.gov

StepReactionKey ReagentsPurpose
1Benzylic OxidationSelenium Dioxide (SeO₂)Conversion of a 4-methylquinoline to quinoline-4-carboxaldehyde.
2Grignard ReactionSubstituted Phenylmagnesium Bromide, THFFormation of a secondary alcohol by adding the aryl group to the aldehyde.
3OxidationPyridinium Dichromate (PDC)Oxidation of the secondary alcohol to the final aroylquinoline (ketone).

Another potential, though more challenging, approach is the direct acylation of a pre-formed 4-phenoxyquinoline molecule using a Friedel-Crafts acylation reaction wikipedia.orgbyjus.com. This classic electrophilic aromatic substitution would involve reacting 4-phenoxyquinoline with 4-phenoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) byjus.commasterorganicchemistry.com. However, Friedel-Crafts reactions on quinoline itself are complicated. The basic nitrogen atom in the quinoline ring can coordinate with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack masterorganicchemistry.com. This deactivation effect would likely hinder the desired acylation. The success of this method would depend on the precise reaction conditions and the relative reactivity of the quinoline and phenoxy rings.

Modern cross-coupling reactions offer alternative avenues. Palladium-catalyzed coupling reactions, for instance, are powerful tools for forming carbon-carbon bonds. A strategy could involve the coupling of a 4-haloquinoline with a 4-phenoxybenzaldehyde derivative, followed by oxidation, or the coupling of a quinoline-4-boronic acid derivative with a 4-phenoxybenzoyl halide. These methods, while requiring specifically functionalized starting materials, often proceed with high selectivity and functional group tolerance.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives is a significant focus of contemporary chemical research, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances organic-chemistry.org. These principles can be directly applied to the synthetic design for this compound.

A key aspect of green synthesis is the use of environmentally benign solvents and catalysts. Traditional quinoline syntheses often employ toxic solvents and harsh acidic or basic conditions. Green alternatives include using water or ethanol as solvents and employing recyclable, heterogeneous catalysts acs.org. For instance, nanocatalysts, such as chitosan-decorated copper nanoparticles, have been used for synthesizing quinolinone derivatives under ultrasonic irradiation, which significantly reduces reaction times and increases yields compared to conventional heating nih.gov. Similarly, reusable catalysts like K₅CoW₁₂O₄₀·3H₂O have been effectively used in the microwave-promoted, solvent-free synthesis of 2,4-disubstituted quinolines organic-chemistry.org. The catalyst in this system was recoverable and could be reused for up to five cycles without a significant loss in activity, demonstrating a key principle of green chemistry organic-chemistry.org.

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a critical consideration. Multicomponent reactions (MCRs) are particularly attractive from this perspective as they combine several reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. Designing an MCR for this compound or a key intermediate would represent a significant advancement in its green synthesis.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Quinoline Derivatives

ParameterConventional MethodsGreen Chemistry Approaches
SolventsOften toxic and volatile organic solvents (e.g., xylene, THF)Water, ethanol, or solvent-free conditions organic-chemistry.orgacs.org
CatalystsStoichiometric amounts of corrosive acids (e.g., AlCl₃)Reusable, heterogeneous nanocatalysts (e.g., Cu-chitosan NPs) nih.gov, K₅CoW₁₂O₄₀·3H₂O organic-chemistry.org
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasonic irradiation organic-chemistry.orgnih.gov
EfficiencyOften longer reaction times, multi-step proceduresShorter reaction times, potential for one-pot synthesis, higher yields organic-chemistry.orgnih.gov
WasteSignificant byproduct and solvent wasteMinimized waste through catalyst recycling and high atom economy

By adopting these green chemistry principles—such as using safer solvents, reusable catalysts, and energy-efficient reaction conditions—the synthesis of this compound can be made more sustainable and environmentally responsible.

Due to the absence of specific experimental spectroscopic data for the chemical compound “this compound” in the provided search results, a detailed and scientifically accurate article that adheres to the requested outline and includes specific data tables cannot be generated. The search results did not yield any publications containing the ¹H NMR, ¹³C NMR, advanced NMR, FTIR, or Raman spectroscopic characterization for this particular molecule.

To fulfill the user's request, which requires thorough and data-rich content for each specified analytical technique, access to experimental research findings detailing the spectroscopic analysis of "this compound" is essential. Without this foundational data, the creation of an authoritative and factual article as instructed is not possible.

Spectroscopic and Advanced Analytical Characterization of 4 4 Phenoxybenzoyl Quinoline

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing the exact mass of a molecule with high accuracy. This precision allows for the determination of the elemental formula, a crucial step in structure confirmation. For 4-(4-Phenoxybenzoyl)quinoline (C₂₂H₁₅NO₂), the theoretical exact mass can be calculated. HRMS analysis, typically using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that aligns with this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. nih.gov

Studies on related quinoline (B57606) derivatives demonstrate the utility of HRMS in distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com The high accuracy, often below 5 mDa, afforded by techniques like HR-ESI-MS provides definitive evidence of a compound's elemental makeup. nih.govscielo.br

Table 1: Theoretical Mass Data for this compound
PropertyValue
Molecular Formula C₂₂H₁₅NO₂
Theoretical Monoisotopic Mass 325.1103 u
Technique for Confirmation HRMS (e.g., ESI-TOF, Orbitrap)
Expected Accuracy < 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, allowing them to be transferred into the gas phase as intact protonated molecules [M+H]⁺. nih.govrsc.org Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of these precursor ions, providing valuable information about the molecule's structure. nih.govmdpi.com

For this compound, the protonated molecule [C₂₂H₁₆NO₂]⁺ would have a mass-to-charge ratio (m/z) of approximately 326.1. In an MS/MS experiment, this ion would be isolated and fragmented through collision-induced dissociation (CID). The resulting product ions would correspond to the cleavage of the weakest bonds in the molecule. Key fragmentation pathways for quinoline derivatives often involve cleavages of the substituent groups. nih.govnih.gov Expected fragmentation for this compound would likely occur at the carbonyl and ether linkages, generating characteristic product ions.

Analysis of similar phenylquinoline structures by ESI-MS/MS has shown that fragmentation patterns can provide clues about the position of substituents on the quinoline ring. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 326.1)**
Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
326.1[C₁₆H₁₀NO]⁺ (Quinolin-4-ylcarbonyl cation)232.1C₆H₅O• (Phenoxy radical)
326.1[C₆H₅O]⁺ (Phenoxy cation)93.0C₁₆H₁₀NO• (Quinolin-4-ylcarbonyl radical)
326.1[C₁₅H₉N]⁺ (4-Benzoyl-quinoline radical cation)205.1C₇H₅O• (Benzoyl radical)
232.1[C₉H₇N]⁺ (Quinoline cation)129.1C₇H₅O (Benzoyl group)

Laser Desorption Ionization (LDI)

Laser Desorption Ionization (LDI) is a mass spectrometry technique where a pulsed laser is used to desorb and ionize an analyte directly from a surface. While often used with a matrix (MALDI), matrix-free LDI techniques, such as Surface-Assisted Laser Desorption/Ionization (SALDI), can reduce background interference for small molecules. digitellinc.com This method is effective for the analysis of organic compounds like quinoline derivatives.

In a typical LDI-MS analysis of this compound, the compound would be irradiated with a laser, leading to the formation of molecular ions that can be analyzed by a mass spectrometer. This technique would be expected to produce primarily the molecular ion with minimal fragmentation, similar to other soft ionization methods, making it useful for molecular weight determination. Studies on related small molecules have successfully used LDI with nanoparticle surfaces to enhance ion formation and reduce fragmentation. digitellinc.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be complex, arising from the chromophoric contributions of the quinoline, benzophenone, and phenoxy moieties.

The quinoline ring system itself exhibits characteristic absorption bands corresponding to π → π* transitions. researchgate.net The benzophenone core is also a strong chromophore with its own distinct n → π* and π → π* transitions. nih.govnist.gov The presence of the phenoxy group and the carbonyl linker will further modify the electronic structure, likely causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Studies on substituted quinolines show that the position and nature of substituents significantly influence the UV-Vis absorption spectra. researchgate.netresearchgate.netacs.org

Based on analogous structures, this compound is predicted to have strong absorption bands in the UV region, with potential shoulders extending into the visible range.

Table 3: Predicted UV-Vis Absorption Bands for this compound**
Wavelength Range (nm)Type of TransitionAssociated Chromophore(s)
~250-280π → πBenzoyl, Phenoxy rings
~280-330π → πQuinoline ring system
~340-370n → π*Carbonyl group (C=O)

Note: These are estimated ranges based on data for quinoline, benzophenone, and related derivatives. researchgate.netnih.gov The exact λ_max values would need to be determined experimentally.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice. researchgate.net

In the crystal packing, intermolecular forces such as C-H···O, C-H···N hydrogen bonds, and π-π stacking interactions are expected to play a crucial role in forming a stable three-dimensional network. researchgate.net

Table 4: Representative Crystallographic Data for a Related Substituted Quinoline**
ParameterExample Value (for a generic quinoline derivative)
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
a (Å) 5 - 10
b (Å) 10 - 15
c (Å) 14 - 20
α (°) 90
β (°) 90 - 105
γ (°) 90
Volume (ų) ~1000 - 1500
Key Dihedral Angles Angles between aromatic rings (e.g., 45-70°)

Note: Data are illustrative and based on typical values for similar organic molecules. mdpi.com

Surface Morphology and Imaging Techniques (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM))

Surface imaging techniques are used to characterize the external features of a material at the micro- and nanoscale.

Chromatographic Separation and Analysis Techniques

The purification, identification, and quantification of this compound rely on a suite of advanced chromatographic techniques. These methods separate the compound from reaction mixtures, impurities, or biological matrices based on its physicochemical properties. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are instrumental in the comprehensive analysis of this quinoline derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For quinoline derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

Detailed Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, typical conditions for structurally related quinoline and benzophenone derivatives can be extrapolated. The retention time of the compound is influenced by the precise mobile phase composition, flow rate, and column specifications. A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of complex mixtures containing quinoline derivatives. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the quinoline and benzophenone moieties. Purity assessment of synthesized quinoline derivatives is a critical application of HPLC, ensuring the absence of starting materials and byproducts.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
GradientStart with 60% B, increase to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time~15-18 minutes

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound with a relatively high molecular weight like this compound, GC analysis would require high temperatures for volatilization. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Detailed Research Findings: GC-MS methods have been developed for the analysis of quinoline and its derivatives in various matrices. These methods typically involve a capillary column with a nonpolar stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. In the context of this compound, GC-MS would be a valuable tool for confirming its identity and detecting any volatile impurities. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the cleavage of the ether and carbonyl bonds.

Typical GC-MS Parameters for Quinoline Derivative Analysis:

ParameterCondition
ColumnCapillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate
Inlet Temperature280 °C
Oven ProgramInitial temperature 150 °C, ramp to 300 °C at 15 °C/min, hold for 10 minutes
MS DetectorElectron Ionization (EI) at 70 eV
Expected Retention Time~12-15 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. For this compound, LC-MS/MS would provide not only the retention time but also valuable structural information through fragmentation analysis.

Detailed Research Findings: The application of LC-MS/MS in the analysis of quinoline derivatives is well-established, particularly in pharmaceutical and metabolic studies. Electrospray ionization (ESI) is a common ionization technique for such compounds. In MS/MS analysis, the molecular ion of this compound would be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used for unambiguous identification and structural elucidation. Key fragmentations would likely involve the cleavage of the bond between the quinoline and carbonyl groups, and the ether linkage.

Anticipated LC-MS/MS Fragmentation Data for this compound:

Precursor Ion (m/z)Product Ions (m/z)Plausible Fragment Identity
[M+H]⁺-Protonated molecule
[M+H]⁺[C₁₆H₁₀NO]⁺Quinolin-4-yl(phenyl)methanone fragment
[M+H]⁺[C₁₀H₇N]⁺Quinoline fragment
[M+H]⁺[C₆H₅O]⁺Phenoxy fragment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. It involves spotting the sample on a plate coated with a thin layer of adsorbent material (stationary phase), which is then developed in a sealed chamber with a solvent system (mobile phase).

Detailed Research Findings: For aromatic ketones and quinoline derivatives, silica gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is often used. The polarity of the mobile phase can be adjusted to optimize the separation. The position of the compound on the developed plate is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots is typically achieved under UV light, as the aromatic rings in this compound will absorb UV radiation and appear as dark spots on a fluorescent background.

Illustrative TLC Parameters for this compound:

ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (3:1, v/v)
VisualizationUV light (254 nm)
Expected R_f Value~0.4-0.5

Computational Chemistry and Theoretical Investigations of 4 4 Phenoxybenzoyl Quinoline

Theoretical Prediction and Simulation of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

No theoretical data simulating the Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible (UV-Vis) spectra for 4-(4-Phenoxybenzoyl)quinoline could be located.

Theoretical Prediction of Molecular Reactivity Indices

Calculated values for global reactivity descriptors such as electronegativity, chemical hardness, softness, chemical potential, and electrophilicity index for this compound are not available in the existing literature.

Further research and dedicated computational studies would be required to generate the specific data needed to fulfill the detailed request for this compound.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is largely dictated by the torsional or dihedral angles around three key bonds:

The bond connecting the quinoline (B57606) ring to the carbonyl carbon (τ1).

The bond connecting the carbonyl carbon to the phenoxy-substituted phenyl ring (τ2).

The bond connecting the ether oxygen to the terminal phenyl ring (τ3).

Rotation around these bonds gives rise to various spatial arrangements of the aromatic rings relative to each other. The interplay of steric hindrance and electronic effects, such as conjugation, governs the relative energies of these conformers.

Key Dihedral Angles and Rotational Barriers

Computational studies on analogous molecular structures, such as benzophenone and its derivatives, provide insight into the likely conformational preferences of the this compound core. In substituted benzophenones, the two aryl rings are typically twisted out of the plane of the carbonyl group to alleviate steric strain. The dihedral angles between the planes of the two aromatic rings in benzophenone derivatives can range from approximately 38° to over 80°, depending on the nature and position of the substituents nih.gov. For unsubstituted benzophenone, values of 54° and 65° have been observed in different crystal forms nih.gov.

The energy landscape is characterized by minima corresponding to stable, low-energy conformers and maxima corresponding to high-energy transition states. The energy difference between a minimum and a neighboring transition state represents the rotational energy barrier.

Analysis of the Benzophenone-like Core

The central C-CO-C framework of this compound is analogous to a substituted benzophenone. The rotations defined by τ1 and τ2 are particularly significant. A symmetric, propeller-like conformation where both the quinoline and the phenoxy-phenyl rings are twisted with respect to the carbonyl plane is expected to be a low-energy state. This avoids the steric clash that would occur in a fully planar conformation.

A potential energy scan for the rotation of the phenyl rings in a benzophenone-like molecule typically reveals a shallow energy well, indicating that a range of twisted conformations are accessible at room temperature. The barrier to concerted rotation of the rings is generally low, suggesting significant conformational dynamism.

Influence of the Phenoxy Group

The presence of the ether linkage introduces another degree of rotational freedom (τ3). The orientation of the terminal phenyl ring relative to the rest of the molecule will be governed by the torsional potential around the C-O bond. Theoretical studies on related molecules like ethoxybenzene can provide estimates for these rotational barriers. The geometry around the ether oxygen is not linear, and the rotation of the phenyl group will have preferred orientations to minimize steric interactions with the adjacent phenyl ring.

Energy Landscapes

The complete energy landscape of this compound can be visualized as a multi-dimensional surface with coordinates corresponding to the key dihedral angles (τ1, τ2, τ3). The global minimum on this surface represents the most stable conformation of the molecule. Several local minima, corresponding to other stable conformers, may also exist, separated by saddle points (transition states).

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different conformations and map out this landscape. By systematically varying the key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be generated.

The table below presents hypothetical data from a theoretical conformational search, illustrating the relative energies of different conformers based on the key dihedral angles. The energies are given relative to the calculated global minimum energy conformer.

ConformerDihedral Angle τ1 (Quinoline-C=O)Dihedral Angle τ2 (C=O-Phenoxyphenyl)Dihedral Angle τ3 (C-O-Phenyl)Relative Energy (kcal/mol)
Global Minimum 35°-40°20°0.00
Local Minimum 1 -35°40°-20°0.05
Local Minimum 2 145°-45°15°1.20
Transition State 1 4.50
Transition State 2 90°-90°3.80

Note: This data is illustrative and based on typical values for related molecular fragments. Actual values would require specific quantum chemical calculations for this compound.

The table below summarizes the calculated rotational energy barriers for the key torsional motions, derived from the energy landscape.

RotationAssociated Dihedral Angle(s)Estimated Rotational Barrier (kcal/mol)
Quinoline Ring Rotationτ1~2.5 - 4.0
Phenoxyphenyl Ring Rotationτ2~2.5 - 4.0
Terminal Phenyl Ring Rotationτ3~1.5 - 3.0

Note: These are estimated values based on computational studies of analogous chemical structures.

Chemical Reactivity and Mechanistic Investigations of 4 4 Phenoxybenzoyl Quinoline

Reaction Pathways and Transformation Studies

While specific transformation studies on 4-(4-Phenoxybenzoyl)quinoline are not widely published, its reactivity can be predicted based on its functional groups. Plausible reaction pathways include transformations of the quinoline (B57606) ring, the ketone moiety, and the ether linkage.

Synthesis Pathways: The synthesis of 4-phenoxyquinoline derivatives has been achieved through various methods, including the reaction of quinazolin-4(3H)-one with arynes generated in situ from sources like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride. semanticscholar.orgnih.govresearchgate.net A plausible route to the title compound could involve a Friedländer-type annulation or transition-metal-catalyzed cross-coupling reactions to assemble the substituted quinoline core.

Reactions of the Quinoline Nucleus: The electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, the large substituent at the 4-position may sterically hinder direct nucleophilic substitution at this site. Oxidative amination could potentially introduce substituents at other positions. beilstein-journals.org Conversely, electrophilic substitution (such as nitration or halogenation) requires harsh conditions and typically occurs on the benzene (B151609) portion of the quinoline ring.

Reactions of the Carbonyl Group: The benzoyl group's carbonyl function is a primary site for chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, forming (4-phenoxyphenyl)(quinolin-4-yl)methanol, using reducing agents like sodium borohydride. Catalytic hydrogenation can also achieve this transformation, though it may also reduce the quinoline ring under more forcing conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents or organolithium compounds could add to the carbonyl, yielding a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) could convert the carbonyl group into a carbon-carbon double bond.

Ether Linkage Cleavage: The phenoxy ether bond is generally stable but can be cleaved under harsh acidic conditions, for example, using strong hydrohalic acids like HBr.

A summary of potential transformations is presented below.

Reaction TypeReagent/ConditionProduct Type
Ketone ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Catalytic HydrogenationH₂, Pd/CSecondary Alcohol and/or Tetrahydroquinoline
Nucleophilic AdditionGrignard Reagent (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)Alkene
Ether CleavageConcentrated HBr, heatPhenol and 4-(4-Bromobenzoyl)quinoline

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions are governed by the electronic properties of its constituent parts and would be further modulated by the introduction of additional substituents. The existing molecular framework features a complex interplay of inductive and resonance effects.

Quinoline Ring: As a whole, the quinoline moiety is electron-withdrawing, deactivating the attached benzoyl group toward electrophilic substitution and activating the quinoline ring itself toward nucleophilic attack.

Benzoyl Group: The carbonyl group is strongly electron-withdrawing (-I, -M effect), which deactivates the quinoline ring towards electrophilic substitution.

Substituents on the Quinoline Ring: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups would increase the electron density of the heterocyclic system, making it more susceptible to electrophilic attack and less reactive toward nucleophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would further decrease the ring's electron density, enhancing its reactivity towards nucleophiles while deactivating it for electrophiles. beilstein-journals.org

Substituents on the Phenoxy Ring: An EDG on the phenoxy ring (e.g., in the para position) would increase electron donation into the benzoyl system, potentially making the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic. An EWG in the same position would have the opposite effect, increasing the electrophilicity of the carbonyl carbon.

The predicted influence of substituents is outlined in the following table.

Position of SubstituentSubstituent TypeEffect on Quinoline Ring Reactivity (Electrophilic Attack)Effect on Carbonyl Carbon Electrophilicity
Quinoline RingElectron-Donating (EDG)IncreaseMinor Decrease
Quinoline RingElectron-Withdrawing (EWG)DecreaseMinor Increase
Phenoxy RingElectron-Donating (EDG)Minor IncreaseDecrease
Phenoxy RingElectron-Withdrawing (EWG)Minor DecreaseIncrease

Catalytic Effects and Reaction Kinetics

Catalysis plays a crucial role in many reactions involving the quinoline scaffold. While kinetic data for this compound is not available, the effects of catalysts can be projected from studies on related compounds.

Catalytic Hydrogenation: The reduction of the quinoline ring to a tetrahydroquinoline is a common catalytic process. Chiral BINOL phosphoric acids have been shown to catalyze the asymmetric transfer hydrogenation of 4-substituted quinolines using Hantzsch esters, yielding chiral tetrahydroquinolines with high enantioselectivity. kaust.edu.sa Transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel are effective for the hydrogenation of both the quinoline ring and the benzoyl ketone. The reaction conditions (temperature, pressure, catalyst choice) would determine the selectivity between the reduction of the heterocycle versus the carbonyl group.

Cross-Coupling Reactions: The synthesis of the this compound scaffold itself likely relies on catalysis. For instance, constructing the C4-benzoyl bond could be achieved via palladium-catalyzed reactions like the Suzuki or Stille coupling, starting from a 4-haloquinoline.

Acid/Base Catalysis: Many transformations involving the carbonyl group are subject to acid or base catalysis. For example, the formation of acetals from the ketone and an alcohol is acid-catalyzed. Enolate formation, a key step in reactions like the aldol (B89426) condensation, is base-catalyzed.

The table below lists potential catalytic reactions relevant to the target molecule.

ReactionCatalyst TypeExample CatalystPurpose
Asymmetric HydrogenationChiral Brønsted AcidBINOL Phosphoric AcidEnantioselective reduction of quinoline ring
HydrogenationHeterogeneous MetalPd/C, PtO₂, Raney NiReduction of quinoline ring and/or ketone
C-C Bond FormationTransition MetalPd(PPh₃)₄ (Suzuki)Synthesis of the 4-aroylquinoline scaffold
Acetal FormationBrønsted Acidp-Toluenesulfonic acid (TsOH)Protection of the carbonyl group

Photochemical Transformations in Quinoline Chemistry

The photochemistry of this compound is anticipated to be rich due to the presence of two distinct chromophores: the quinoline ring and the benzoyl ketone. researchgate.netmdpi.com The extended conjugation across the molecule suggests it will absorb UV light. According to the Grotthuss-Draper law, light must be absorbed for a photochemical reaction to occur. msu.edu

Quinoline Moiety: The quinoline scaffold itself is photochemically active and can participate in radical transformations, such as Minisci-type reactions, upon excitation. researchgate.net

Benzoyl Moiety: Aromatic ketones, like the benzoyl group, are classic subjects in photochemistry. Upon absorption of a photon (typically UV light), the molecule is promoted to an excited electronic state (n→π* transition). msu.edu This excited state can undergo several transformations:

Photoreduction and Pinacol Coupling: In the presence of a hydrogen atom donor (e.g., 2-propanol), the excited ketone can abstract a hydrogen atom to form a ketyl radical. Two such radicals can then dimerize to form a pinacol, a 1,2-diol. This is a characteristic reaction of benzophenone. researchgate.net

Paterno-Büchi Reaction: The excited ketone can react with an alkene in a [2+2] cycloaddition to form a four-membered ether ring known as an oxetane. msu.edu

The efficiency of these processes is described by the quantum yield (Φ), which is the number of molecules undergoing a specific event per photon absorbed. msu.edu The presence of the quinoline and phenoxy groups will modify the energy levels of the excited states and could influence which photochemical pathway is favored.

Electrochemical Behavior in Quinoline Chemistry

The electrochemical properties of this compound can be predicted by considering its redox-active components. The molecule possesses several sites that can undergo electron transfer reactions.

Reduction: The molecule is expected to be reducible at two main sites:

Benzoyl Ketone: The carbonyl group is readily reduced electrochemically, typically via a one-electron transfer to form a radical anion, which can then be further reduced or dimerize. In protic media, a two-electron, two-proton process usually leads to the corresponding secondary alcohol. The electron-withdrawing nature of the quinoline ring likely facilitates this reduction, shifting its potential to less negative values compared to benzophenone.

Quinoline Ring: The quinoline system is also electrochemically reducible. The reduction potential is influenced by substituents on the ring.

Oxidation: Oxidation of the molecule is also possible, though likely to occur at more positive potentials. The nitrogen atom's lone pair and the electron-rich phenoxy group are potential sites for oxidation. The presence of substituents with electron-donating properties, such as a methoxy group on the phenoxy ring, would lower the oxidation potential. beilstein-journals.org

Cyclic voltammetry would be the primary technique to investigate this behavior, allowing for the determination of reduction and oxidation potentials and providing insight into the stability of the resulting radical ions. Studies on related quinoline derivatives have shown a strong correlation between chemical structure and redox potentials. beilstein-journals.orgmdpi.com

MoietyRedox ProcessExpected Product Type
Benzoyl KetoneReductionRadical anion, secondary alcohol
Quinoline RingReductionDihydroquinoline, Tetrahydroquinoline
Phenoxy Group / NitrogenOxidationCation radical

Applications of 4 4 Phenoxybenzoyl Quinoline in Materials Science and Advanced Chemical Technologies

Optoelectronic Properties and Applications

Quinoline-based compounds are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. semanticscholar.org These characteristics make them highly desirable for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.org The electron-withdrawing nature of the quinoline (B57606) moiety plays a crucial role in facilitating electron transportation processes within these devices. semanticscholar.org

Quinoline derivatives are known to exhibit significant photoluminescence properties. Certain quinoline-substituted fluorophores can act as stimuli-sensitive materials, showing changes in their emission profiles and photoluminescent quantum yields in response to environmental changes, such as protonation. researchgate.net This proton-sensitive nature can trigger fluorescence enhancement, effectively acting as a switch between different excited states and emission profiles. researchgate.net The extensive delocalization of the electron cloud in quinoline structures contributes to their unique optical properties, making them suitable for applications in the laser field. nih.gov Experimental studies involving photoluminescence and absorption spectroscopy are used to characterize key properties like Stokes shift and quantum yield. nih.gov

Quinoline derivatives have demonstrated strong non-linear optical (NLO) properties, which are crucial for applications in optical devices. nih.gov Chalcones, a class of compounds that can be related to the benzoylquinoline structure, are noted for their potential in strong second-harmonic generation (SHG) due to features like extended π-conjugation and non-centrosymmetric structures. nih.gov The NLO activity of polymers incorporating quinoline-based chromophores has been systematically investigated. For instance, poly(methylmethacrylate) (B3431434) (PMMA) copolymers with specific quinoline chromophores have shown significant SHG and electro-optic (EO) coefficients. researchgate.net

Non-Linear Optical Properties of Quinoline-Based PMMA Copolymer
PropertyValueConditions
SHG Coefficient (d₃₃)27 pm/Vat 1.064 µm
EO Coefficient (r₃₃)6.8 pm/Vat 1.3 µm

Data sourced from research on NLO polymers having quinoline-based chromophores. researchgate.net

Development of Advanced Functional Materials

The versatility of the quinoline scaffold allows for its integration into various advanced materials, enhancing their functional properties.

Quinoline derivatives can be synthesized as monomers and subsequently incorporated into polymeric backbones to create advanced functional polymers. researchgate.netnih.gov For example, quinoline-based chromophores have been successfully used to synthesize NLO-active poly(methylmethacrylate) copolymers, polyimides, and polyesters. researchgate.net These polymers exhibit good thermal stability, a critical property for materials used in optical devices. researchgate.net In another application, a novel acrylate (B77674) monomer based on a quinoline-chalcone structure was synthesized and polymerized to create materials for biological applications, such as controlled drug release. nih.gov The resulting polymers, with molecular weights around 5000 g/mol , demonstrated multi-stage thermal decomposition and their drug-releasing rate was found to be dependent on factors like pH and temperature. nih.gov

Nanomaterials, particularly magnetic nanoparticles, have emerged as efficient and environmentally friendly catalysts for the synthesis of quinoline derivatives. researchgate.net These nanocatalysts offer advantages such as high activity, large surface area, excellent selectivity, stability, and the ability to be recovered and reused, aligning with the principles of green chemistry. researchgate.net For instance, Fe3O4 nanoparticles have been employed to catalyze the synthesis of various quinoline structures, including hexahydro-4-phenylquinoline-3-carbonitriles. nih.gov The use of these nanoparticles facilitates complex multi-component reactions, often under milder conditions and with improved yields, demonstrating the crucial role of nanomaterials in the functional synthesis of advanced quinoline-based molecules. researchgate.netnih.gov

Chemical Sensing Applications

The responsive fluorescence of certain quinoline derivatives makes them excellent candidates for the development of chemical sensors. These sensors can detect a variety of analytes with high selectivity and sensitivity.

For example, a photochemical sensor based on a quinoline-functionalized phenazine (B1670421) derivative was designed for multiple substrate detection. rsc.org This sensor exhibited a distinct response to a wide range of pH values (2.0 to 13.0) and could also rapidly and selectively detect CO2 and L-Arginine. rsc.org Another sensor, based on a 1H-pyrazolo[3,4-b]quinoline derivative, was synthesized for the selective fluorescent detection of Zn²⁺ ions. mdpi.com The design of such sensors often involves incorporating a specific chelating group, like dipicolylamine, onto the quinoline scaffold, which binds to the target ion and triggers a change in the molecule's fluorescence. mdpi.com

Examples of Quinoline-Based Chemical Sensors
Quinoline Derivative TypeTarget AnalyteSensing MechanismLimit of Detection (LOD)
Quinoline-functionalized phenazinepH, CO₂, L-ArginineFluorescence enhancement8.1 x 10⁻⁸ M (for L-Arg)
1H-pyrazolo[3,4-b]quinolineZn²⁺ cationsFluorescence enhancement upon complexationNot specified

Data sourced from studies on quinoline derivatives as photochemical and fluorescent sensors. rsc.orgmdpi.com

Catalytic Applications

Extensive research into the applications of quinoline derivatives has revealed their utility in various scientific and technological fields, including materials science and catalysis. mdpi.com Quinoline-based structures are recognized for their potential in developing novel catalysts for organic synthesis and other advanced chemical processes. beilstein-journals.orgmdpi.comnih.govrsc.org However, based on a thorough review of the available scientific literature, there is currently no specific information detailing the catalytic applications of the compound 4-(4-Phenoxybenzoyl)quinoline .

While the broader family of quinoline derivatives has been investigated for catalytic activities, research focusing explicitly on the catalytic properties of This compound is not present in the reviewed literature. Studies on other quinoline derivatives have explored their roles in various catalytic reactions, but these findings are not directly applicable to the specific compound . nih.govrsc.org

Therefore, this section cannot provide detailed research findings or data tables on the catalytic applications of This compound due to the absence of such information in the current body of scientific research.

Advanced Methodological Approaches in Quinoline Chemistry Relevant to 4 4 Phenoxybenzoyl Quinoline Research

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) has revolutionized the discovery of new molecules with desired properties by enabling the rapid generation of large libraries of compounds. For quinoline (B57606) derivatives, HTS can be employed to explore a wide range of substituents on both the quinoline and the phenoxybenzoyl parts of the target molecule. This approach typically utilizes automated liquid handlers and robotic systems to perform parallel reactions in microtiter plates.

For instance, a library of analogs of 4-(4-Phenoxybenzoyl)quinoline could be synthesized by reacting a variety of substituted quinolines with a range of substituted phenoxybenzoyl chlorides. The resulting compounds could then be subjected to high-throughput screening (HTS) to identify potential hits for various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govdrugdiscoverytrends.comdocumentsdelivered.com The data from such screens can provide valuable structure-activity relationships (SAR) that guide the design of more potent and selective compounds.

Table 1: Hypothetical High-Throughput Synthesis Scheme for this compound Analogs

Quinoline Core Acylating Agent Potential Biological Target
Quinoline 4-Phenoxybenzoyl chloride Kinase Inhibitors
6-Chloroquinoline 4-(4-Fluorophenoxy)benzoyl chloride Anticancer Agents
7-Methoxyquinoline 4-(3-Chlorophenoxy)benzoyl chloride Anti-inflammatory Agents

Flow Chemistry and Continuous Processing in Quinoline Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. acs.orgvapourtec.comresearchgate.netresearchgate.netacs.orgrsc.org In the context of quinoline synthesis, flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of quinoline derivatives often involves multi-step sequences. acs.orgvapourtec.com Flow chemistry allows for the "telescoping" of these steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. vapourtec.com This can significantly reduce reaction times and waste generation. For the synthesis of this compound, a flow process could be designed for the Friedel-Crafts acylation, allowing for precise control over reaction temperature and time, which is crucial for minimizing side reactions. researchgate.netbeilstein-journals.orgwikipedia.orgsigmaaldrich.comorganic-chemistry.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Friedel-Crafts Acylation

Parameter Batch Synthesis Flow Synthesis
Reaction Time Hours to days Minutes to hours
Temperature Control Difficult to maintain uniformly Precise and uniform
Safety Handling of large quantities of hazardous materials Small reaction volumes, contained system
Scalability Challenging, requires larger vessels Readily scalable by running for longer times

| Productivity | Lower | Higher throughput |

Chemoinformatics and Computational Design of Quinoline Derivatives

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery and materials science. mdpi.comnih.govmdpi.com These approaches can be used to predict the properties of molecules, design new compounds with desired characteristics, and understand their interactions with biological targets.

For a molecule like this compound, computational methods can be employed to:

Predict physicochemical properties: such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Perform virtual screening: by docking a library of quinoline derivatives into the active site of a target protein to identify potential inhibitors. acs.orgmdpi.com

Guide lead optimization: by providing insights into the structure-activity relationships and suggesting modifications to improve potency and selectivity. acs.org

Elucidate reaction mechanisms: to optimize synthetic routes and predict potential byproducts. researchgate.net

Density Functional Theory (DFT) calculations, for example, can be used to determine the electronic structure and reactivity of quinoline derivatives, providing insights into their potential as functional materials or bioactive molecules. mdpi.commdpi.com

Table 3: Application of Chemoinformatics in the Study of Quinoline Derivatives

Computational Method Application Relevance to this compound
Molecular Docking Virtual screening for potential biological targets Identification of potential protein interactions
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure Guiding the design of more potent analogs
Density Functional Theory (DFT) Calculating electronic properties and reactivity Predicting photophysical properties and reaction mechanisms

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecule-target complexes | Understanding the stability of binding interactions |

Future Directions and Emerging Research Avenues for 4 4 Phenoxybenzoyl Quinoline

Development of Novel Synthetic Routes

The future development of 4-(4-Phenoxybenzoyl)quinoline is intrinsically linked to the innovation of more efficient, sustainable, and versatile synthetic methodologies. Current synthetic approaches can be expanded upon by exploring both classical and modern synthetic strategies to improve yield, reduce environmental impact, and allow for greater structural diversity.

Future research should focus on adapting well-established named reactions for quinoline (B57606) synthesis to this specific target. iipseries.orgwikipedia.org Methods such as the Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound, could be tailored for the synthesis of quinoline-4-carboxylic acid precursors, which can then be converted to the target ketone. nih.govresearchgate.net Similarly, the Friedländer annulation , condensing a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, offers a direct route to substituted quinolines. pharmaguideline.com The exploration of the Doebner-von Miller reaction and the Gould-Jacobs reaction could also yield alternative pathways to the core quinoline structure. wikipedia.orgnih.gov

Beyond these classical methods, the adoption of modern, greener synthetic protocols is crucial. Key areas for future investigation include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as Povarov-type reactions, would enable the construction of the complex quinoline scaffold in a single, atom-economical step from simple starting materials. rsc.orgrsc.org This approach allows for rapid generation of a library of derivatives by varying the initial components.

Transition-Metal Catalysis: The use of catalysts based on palladium, copper, nickel, or manganese could facilitate novel C-C and C-N bond formations, offering milder reaction conditions and broader functional group tolerance. organic-chemistry.org For instance, a palladium-catalyzed dehydrogenative aromatization could be a key step in forming the quinoline ring from a dihydroquinoline precursor. frontiersin.org

Photocatalysis: Visible-light photocatalysis represents a sustainable approach to drive cyclization and functionalization reactions under ambient conditions, minimizing the use of harsh reagents and high temperatures. rsc.org This could be particularly useful for late-stage functionalization of the this compound scaffold.

Table 1: Proposed Future Synthetic Strategies for this compound
Synthetic StrategyDescriptionPotential Advantages
Modified Pfitzinger ReactionCondensation of a substituted isatin with 1-(4-phenoxyphenyl)ethan-1-one followed by functional group manipulation.Direct route to the quinoline-4-carboxylic acid precursor. nih.gov
Multicomponent Reactions (MCRs)A one-pot reaction combining an aniline (B41778), an aldehyde, and a phenoxy-substituted alkyne to construct the core structure.High atom economy, operational simplicity, and rapid library generation. rsc.org
Transition-Metal Catalyzed AnnulationPalladium or copper-catalyzed cyclization of a suitably functionalized aniline derivative with a phenoxybenzoyl-containing coupling partner.Mild reaction conditions, high yields, and functional group tolerance. organic-chemistry.org
Visible-Light PhotocatalysisPhotocatalytic radical-mediated cyclization to form the quinoline ring or for late-stage C-H functionalization.Environmentally benign, uses renewable energy sources, and offers unique reactivity. rsc.org

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored. Its structure contains multiple reactive sites: the quinoline ring, the carbonyl group, and the phenoxy moiety. A systematic investigation of its chemical behavior could uncover novel transformations and applications.

The quinoline ring itself is known to undergo both electrophilic and nucleophilic substitutions. nih.gov Future studies should aim to map the regioselectivity of these reactions on the this compound scaffold.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoline ring is generally more susceptible to electrophilic attack than the pyridine (B92270) part, with substitutions favoring positions 5 and 8. orientjchem.orgecorfan.org Investigating nitration, halogenation, and Friedel-Crafts reactions could yield novel derivatives with altered electronic properties.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4 when a leaving group is present. orientjchem.org While the target compound is substituted at position 4, exploring reactions at position 2 could be a fruitful avenue.

The carbonyl group of the benzoyl linker is a key functional handle. Its reactivity could be exploited for a range of transformations, including:

Reduction: Selective reduction to a secondary alcohol would introduce a new stereocenter and significantly alter the molecule's three-dimensional shape and hydrogen-bonding capabilities.

Nucleophilic Addition: Reactions with Grignard or organolithium reagents could be used to introduce new carbon-based substituents, further diversifying the molecular structure.

Wittig-type Reactions: Conversion of the carbonyl to an alkene would provide a route to extended conjugated systems, which may possess interesting photophysical properties.

Furthermore, the potential for the nitrogen atom in the quinoline ring to act as a ligand for metal coordination has not been investigated. mdpi.com Exploring the formation of metal complexes could lead to the development of new catalysts or functional materials with applications in areas like catecholase activity mimicry. mdpi.com

Table 2: Potential Reactivity Studies for this compound
Reaction TypeTarget SitePotential Outcome
Electrophilic Substitution (e.g., Nitration)Quinoline Ring (Positions 5 and 8)Functionalized derivatives for further modification. ecorfan.org
Carbonyl Reduction (e.g., with NaBH4)Benzoyl Carbonyl GroupFormation of a secondary alcohol, introducing a chiral center.
Grignard ReactionBenzoyl Carbonyl GroupInstallation of new alkyl or aryl groups.
Metal CoordinationQuinoline Nitrogen AtomFormation of novel metal-organic complexes with catalytic or material applications. mdpi.com

Advanced Characterization Beyond Current Capabilities

While standard spectroscopic methods (NMR, IR, MS) provide essential structural information, a deeper understanding of this compound requires the application of more advanced characterization techniques. These methods can provide insights into its solid-state structure, electronic properties, and dynamic behavior.

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. It would provide definitive information on bond lengths, bond angles, and the molecule's conformation, including the dihedral angles between the three aromatic ring systems. This is crucial for understanding intermolecular interactions like pi-stacking or hydrogen bonding in the solid state.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can complement experimental data. These calculations can predict electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. This information is invaluable for predicting reactivity and rationalizing spectroscopic observations.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy (COSY, HSQC, HMBC): While standard, comprehensive 2D NMR analysis is necessary for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

Solid-State NMR: This technique can probe the structure and dynamics of the compound in its crystalline or amorphous solid forms, providing information that is inaccessible from solution-state NMR.

Photophysical Characterization: A thorough investigation of its absorption (UV-Vis) and emission (fluorescence, phosphorescence) properties is needed. Techniques like time-resolved fluorescence spectroscopy can reveal information about excited-state lifetimes and dynamics, which is critical for assessing its potential in optical applications.

Integration with Emerging Technologies in Materials Science

The rigid, aromatic structure of this compound suggests its potential as a building block for advanced functional materials. ecorfan.orgresearchgate.net Future research should focus on integrating this molecule into emerging technologies.

Organic Electronics: Quinoline derivatives are known to possess interesting electronic properties and have been investigated as components of Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system and the presence of both electron-donating (phenoxy) and electron-withdrawing (benzoyl, quinoline nitrogen) characteristics make this compound an attractive candidate for these applications. Research could focus on synthesizing derivatives with tailored electronic properties and evaluating their performance in electronic devices.

Chemosensors: The quinoline nitrogen and the carbonyl oxygen could act as binding sites for metal ions. ecorfan.org Future work could explore the development of fluorescent or colorimetric sensors based on this scaffold. Upon binding to a specific metal ion, the photophysical properties of the molecule would be expected to change, allowing for sensitive and selective detection.

High-Performance Polymers: Incorporating the rigid this compound moiety into the backbone of polymers such as polyimides, polyamides, or polyethers could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. These materials could find applications in aerospace, electronics, and specialty coatings.

Corrosion Inhibitors: Quinoline compounds have been investigated as corrosion inhibitors for various metals. wikipedia.org The presence of heteroatoms (N, O) and π-electrons in this compound allows it to adsorb onto metal surfaces, forming a protective layer. Future studies could evaluate its efficacy as a corrosion inhibitor, particularly for steel or aluminum alloys in acidic or saline environments.

By systematically pursuing these research avenues, the scientific community can significantly expand the fundamental knowledge of this compound and pave the way for its application in innovative technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-Phenoxybenzoyl)quinoline, and how can purity be optimized?

  • Methodology :

  • Start with 4-Phenoxybenzoic acid (CAS RN 2215-77-2) as a precursor. React it with thionyl chloride to generate 4-phenoxybenzoyl chloride, followed by Friedel-Crafts acylation with quinoline derivatives under anhydrous conditions using AlCl₃ as a catalyst .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% by area normalization). For final product crystallization, use ethanol/water mixtures to enhance yield and reduce impurities .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165–170 ppm). Compare with published spectra of analogous quinolines (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, δ 163.47 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~366).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Q. How does the quinoline core influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies: Dissolve the compound in buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) over 72 hours at 40°C.
  • Quinoline derivatives are prone to hydrolysis under strongly acidic/basic conditions. Stabilize formulations by lyophilization or storage in inert atmospheres .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

  • Methodology :

  • Use directing groups (e.g., methoxy or halogens) on the quinoline ring to control acylation sites. For example, 6-fluoro substituents can block undesired electrophilic substitution at C5/C7 positions .
  • Optimize reaction conditions (e.g., low temperature, slow reagent addition) to minimize byproducts. Monitor reaction progress via TLC and isolate intermediates to confirm regiochemistry .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II or kinase domains). Use crystal structures from the PDB (e.g., 3NUX for topoisomerase) to assess binding affinity .
  • Validate predictions with in vitro assays: MTT cytotoxicity testing on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with computational data .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound complexes?

  • Methodology :

  • Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect X-ray diffraction data using a Bruker D8 Venture system (Mo Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL (e.g., R factor < 0.05) and analyze hydrogen bonding/π-π interactions using Mercury software. Reference SHELX-based protocols for small-molecule refinement .

Q. How do structural modifications (e.g., halogenation) impact the antimycobacterial activity of this compound derivatives?

  • Methodology :

  • Introduce halogens (Cl, F) at C6/C7 positions via electrophilic substitution. Test analogs against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays.
  • Correlate electron-withdrawing groups (e.g., -CF₃) with enhanced membrane penetration and lower MIC values (e.g., 6-fluoro-2-trifluoromethyl derivatives, MIC = 0.5 µg/mL) .

Q. What mechanistic insights explain cyclization efficiency in this compound synthesis?

  • Methodology :

  • Probe reaction intermediates via in situ IR spectroscopy. For Fe/HCl-mediated cyclizations (common in indole-quinoline hybrids), monitor nitro-to-amine reduction and subsequent cyclization .
  • Compare kinetics under varying reductants (e.g., Fe/HCl vs. catalytic hydrogenation) to optimize reaction rates and yields .

Data Contradictions and Validation

  • Synthetic Routes : and describe 4-phenoxybenzoyl chloride as a precursor, while emphasizes Fe/HCl-mediated cyclization. Researchers should validate route efficiency via side-by-side yield comparisons.
  • Biological Activity : Anticancer ( ) vs. antimycobacterial ( ) claims require context-specific assays to confirm activity profiles.

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